
1-(1-(3-Chloro-4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(3-Chloro-4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is an organic compound with a complex structure that includes a pyrrole ring substituted with a chloroethoxyphenyl group and a dimethyl group
Méthodes De Préparation
The synthesis of 1-(1-(3-Chloro-4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The chloroethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where the pyrrole ring is treated with a chloroethoxybenzene derivative under acidic conditions.
Final Assembly: The final step involves the coupling of the substituted pyrrole with ethanone under basic conditions to form the target compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(1-(3-Chloro-4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Applications De Recherche Scientifique
1-(1-(3-Chloro-4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(1-(3-Chloro-4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to cell growth and metabolism. Its chloroethoxyphenyl group may interact with cellular receptors, leading to changes in cellular signaling and function.
Comparaison Avec Des Composés Similaires
1-(1-(3-Chloro-4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone can be compared with similar compounds such as:
1-(3-Chloro-4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.
1-(3-Chloro-4-ethoxyphenyl)ethanone: Lacks the pyrrole ring, resulting in different reactivity and applications.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone: Contains multiple methoxy groups and a different core structure, leading to unique properties and uses.
Propriétés
Numéro CAS |
647841-75-6 |
|---|---|
Formule moléculaire |
C16H18ClNO2 |
Poids moléculaire |
291.77 g/mol |
Nom IUPAC |
1-[1-(3-chloro-4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C16H18ClNO2/c1-5-20-16-7-6-13(9-15(16)17)18-10(2)8-14(11(18)3)12(4)19/h6-9H,5H2,1-4H3 |
Clé InChI |
OCNZDFZYONURAK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)C)C)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


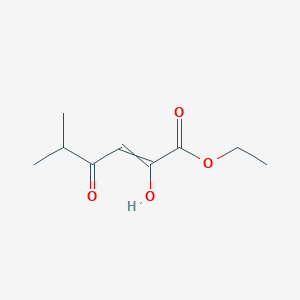
![N-[3-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-4-yl]benzamide](/img/structure/B8684738.png)
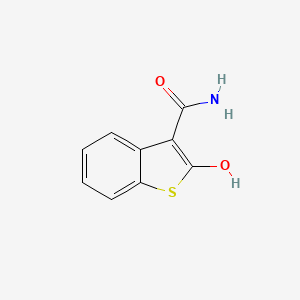
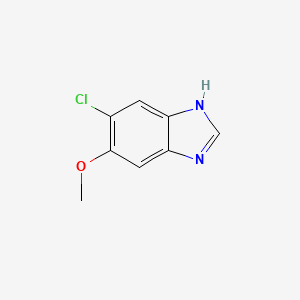
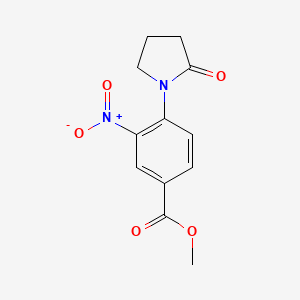

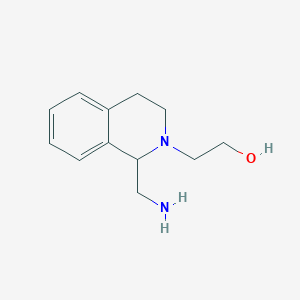
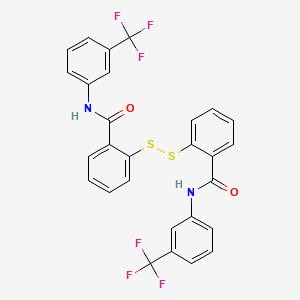
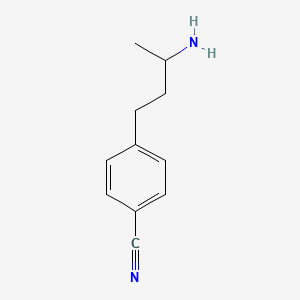
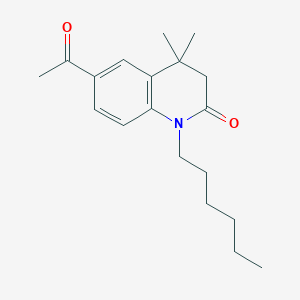
![N-[(Bicyclo[2.2.1]hepta-5-ene-2-yl)methyl]trifluoromethanesulfonamide](/img/structure/B8684804.png)
![2-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8684816.png)
